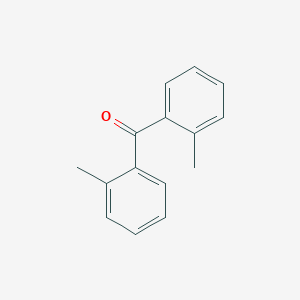

Bis(2-methylphenyl)methanone

Overview

Description

Bis(2-methylphenyl)methanone (also known as 2,4-bis(2-methylphenyl)methanone, or BMP2M) is a chemical compound that has been used in scientific research for decades. It is a white, crystalline solid with a melting point of 113°C and a boiling point of 240°C. BMP2M has been studied for its potential applications in medicine, molecular biology, and biochemistry.

Scientific Research Applications

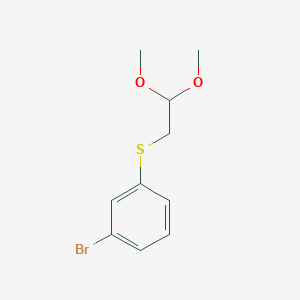

Antioxidant Properties : A study synthesized bromophenols derived from bis(3,4-dimethoxyphenyl)methanone and evaluated their antioxidant and radical scavenging activities. These synthesized bromophenols demonstrated effective antioxidant power (Balaydın et al., 2010).

Antibacterial and Antifungal Activities : Another derivative of Bis(2-methylphenyl)methanone, specifically Bis (3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone, was synthesized and tested for its antifungal and antibacterial properties (Jalbout et al., 2006).

Photochemical Reactivity : Research into the photochemical reactivity of spirodienone, obtained by oxidizing bis(2-hydroxy-3,5-di-t-butylphenyl)methanone, revealed its ability to form dibenzofuran derivatives upon UV irradiation (Izuoka et al., 1988).

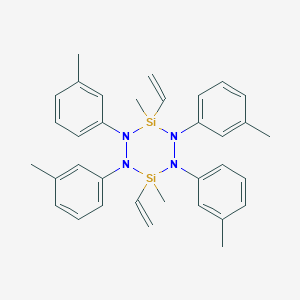

Thermally Activated Fluorescent Emitters : A study explored the use of bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone as thermally activated delayed fluorescent emitters for blue emission colors, demonstrating their high efficiency (Kim, Choi, & Lee, 2016).

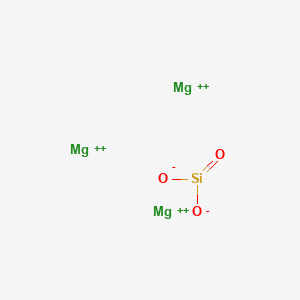

Phase Behavior in Molecular Crystals : The heat capacity and phase behavior of bis(4-fluorophenyl)methanone were analyzed, showing significant effects from small amounts of impurities on the thermal behavior of the compound (Saito, Huzisawa, & Ikemoto, 1998).

Inhibitors of Platelet-Derived Growth Factor Receptor Kinase : Bis(1H-2-indolyl)methanones, related to this compound, were identified as novel inhibitors of platelet-derived growth factor receptor tyrosine kinase, showing potential in targeted therapy (Mahboobi et al., 2002).

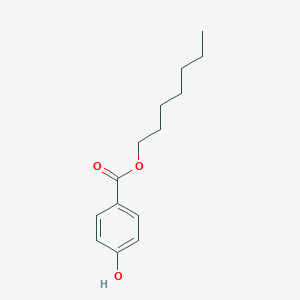

UV Stabilizers in Sunscreens : Bis(4-hydroxyphenyl)methanone, a common UV stabilizer, was studied for its potential endocrine-disrupting effects and the need for its removal from aquatic ecosystems was highlighted (Mao et al., 2022).

properties

IUPAC Name |

bis(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRFAFKPBOLMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906639 | |

| Record name | Bis(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018-97-9 | |

| Record name | 2,2'-DIMETHYLBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

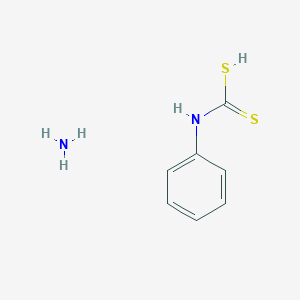

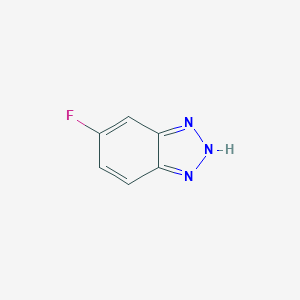

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

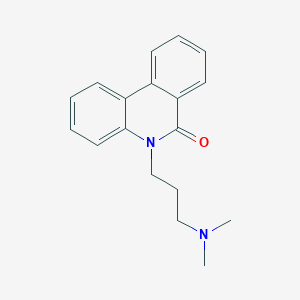

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)